3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-
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Overview
Description
3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- is a heterocyclic compound that features a fused ring system combining pyrazole and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simple heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Tetrazole: A five-membered ring containing four nitrogen atoms.
Pyrazolotetrazole Derivatives: Compounds with similar fused ring systems but different substituents
Uniqueness
3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- is unique due to its specific substitution pattern and the combination of pyrazole and tetrazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
59772-86-0 |
---|---|
Molecular Formula |
C10H9N5 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-methyl-7-phenylpyrazolo[5,1-e]tetrazole |
InChI |
InChI=1S/C10H9N5/c1-14-13-12-10-9(7-11-15(10)14)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
JPHRIAXXCHJWDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=NC2=C(C=NN21)C3=CC=CC=C3 |
Origin of Product |
United States |
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